![molecular formula C15H19BN2O4S B2424058 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole CAS No. 2096997-00-9](/img/structure/B2424058.png)
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole
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Description
“1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole” is an organic compound that contains both a pyrazole heterocycle and a borate functional group . It is an intermediate in organic synthesis .
Synthesis Analysis
The compound can be obtained by a nucleophilic substitution reaction . The synthesis of similar compounds involves the reaction of 1H-Pyrazole, 4-bromo-1-(1-ethoxyethyl)- and 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis
The molecular structure of the compound has been confirmed by FTIR, 1H, and 13C NMR spectroscopy, and MS . The molecular weight of a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is 127.98 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
- Aryl Borate Stability : As an organoboron compound, it plays a crucial role in organic synthesis. Aryl borates, including this compound, exhibit high stability, low toxicity, and reactivity. They are used to protect diols, participate in asymmetric amino acid synthesis, and engage in Diels–Alder and Suzuki coupling reactions .
- Enzyme Inhibitors and Ligands : Boronic acid compounds, like this one, serve as enzyme inhibitors or specific ligand drugs. They find applications in treating tumors, microbial infections, and even as anticancer agents .
- Hydrogen Peroxide Detection : Boronic acid compounds can act as fluorescent probes to identify hydrogen peroxide, sugars, copper ions, and catecholamines .
- Microenvironmental Sensing : The boronic ester bonds in these compounds respond to changes in pH, glucose levels, and ATP within organisms. Researchers use them to construct stimulus-responsive drug carriers .
- Borate-Linked Drug Carriers : Borate linkages, such as boronic ester bonds, are employed in constructing drug carriers. These carriers can load anticancer drugs, insulin, and genes. The controlled drug release is achieved by manipulating the formation and rupture of boronic ester bonds in different environments .
- Stability of Boronate Esters : Researchers use this compound as a model in studying the stability of boronate esters in various alcohols .
- Palladium-Catalyzed Methylation : It serves as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide : This derivative is an important boric acid compound, obtained through a two-step substitution reaction .
- Structure Determination : Researchers characterize the structure of this compound using techniques like NMR, IR, MS, and single crystal X-ray diffraction .
- Density Functional Theory (DFT) : DFT calculations provide insights into molecular electrostatic potential and frontier molecular orbitals, enhancing our understanding of its physical and chemical properties .
Organic Synthesis and Drug Intermediates
Fluorescent Probes and Sensing
Drug Delivery Systems
Stability Studies and Catalysis
Boric Acid Derivatives
Chemical Synthesis and Characterization
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-6-8-13(9-7-12)23(19,20)18-11-5-10-17-18/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACLVVBLTNYIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole |
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